Cas no 61-33-6 (Penicillin G)

Penicillin G structure
Penicillin G structure
Product Name:Penicillin G
N.o CAS:61-33-6
MF:C16H18N2O4S
MW:334.390122890472
MDL:MFCD00069665
CID:33771
PubChem ID:5904
Update Time:2025-04-18

Penicillin G Propriedades químicas e físicas

Nomes e Identificadores

    • Penicillin G
    • PENICILLIN G K-SALT
    • PENICILLIN G POTASSIUM
    • PENICILLIN G POTASSIUM SALT
    • (5r,6r)-benzylpenicillin
    • (phenylmethyl)-penicilli
    • (phenylmethyl)penicillin
    • (phenylmethyl)-penicillinicaci
    • (phenylmethyl)penicillinicacid
    • PENICILLIN
    • abbocillin
    • benzyl penicillin
    • cilloral
    • cilopen
    • cosmopen
    • dropcillin
    • galofak
    • gelacillin
    • pencilling
    • pradupen
    • Ursopen
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • C16H18N2O4S.K
    • KBio3_001683
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-
    • Free benzylpenicillin
    • NCGC00159348-02
    • BRD-K55191674-236-03-7
    • 61-33-6
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • CHEBI:18208
    • Benzylpenicillin [INN:BAN]
    • Bencilpenicilina
    • UNII-Q42T66VG0C
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-, (2S-(2alpha,5alpha,6beta))-
    • NSC-193396
    • DB01053
    • PHENOXYMETHYLPENICILLIN POTASSIUM IMPURITY A [EP IMPURITY]
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6- (2-phenylacetamido)-
    • BRD-K55191674-237-12-6
    • BSPBio_001096
    • KBio2_001413
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • Phenylacetamidopenicillanic acid
    • Pfizerpen
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • SBI-0051476.P003
    • Benzylpenicillinum (Latin)
    • Penicillin-G potassium
    • HY-N7139
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-
    • GTPL4796
    • DRG-0128
    • Benzylpenicillin 1000 microg/mL in Acetonitrile:Water
    • Benzylpenicillinum
    • 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, (2S,5R,6R)-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S-(2alpha,5alpha,6beta))-
    • Pharmacillin
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • PHENOXYMETHYLPENICILLIN IMPURITY A [EP IMPURITY]
    • Benzylpenicillinic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2alpha,5alpha,6beta)]-
    • Prestwick3_001078
    • KBio2_006549
    • EINECS 204-038-0
    • Benzylpenicillin [BAN:INN]
    • Benzylpenicillinum [Latin]
    • Prestwick2_001078
    • Penicillin G Potassium in Plastic Container
    • (2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]
    • EINECS 200-506-3
    • SMR000538912
    • LS-149836
    • CHEMBL29
    • IDI1_000316
    • BENZYLPENICILLIN (MART.)
    • C16H18N2O4S
    • NSC193396
    • KBio1_000316
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • Penicillin,(S)
    • GLXC-25718
    • benzyl benicillin
    • C05551
    • Free penicillin G
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid anion (Penicillin G)
    • PENICILLIN G [HSDB]
    • PENTIDS '250'
    • 4-27-00-05861 (Beilstein Handbook Reference)
    • BENZYLPENICILLIN [INN]
    • JGSARLDLIJGVTE-MBNYWOFBSA-N
    • SCHEMBL3783
    • bensylpenicillin
    • Free penicillin II
    • Benzylpenicilline potassique [DCF]
    • Q258450
    • PENTIDS '400'
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-
    • MLS001032123
    • Benzylpenicillinic acid potassium salt
    • BRD-K55191674-237-02-7
    • KBioSS_001413
    • Penicillinic acid, benzyl-
    • CS-0013727
    • Benzylpenicillin
    • Cillora
    • PENICILLIN G [VANDF]
    • BDBM50022787
    • AKOS005203091
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-, monopotassium salt
    • Benzylpenicilline [French]
    • MLS000766897
    • Q42T66VG0C
    • PENICILLIN-2
    • NCGC00159348-03
    • PHENOXYMETHYLPENICILLIN (BENZATHINE) TETRAHYDRATE IMPURITY A [EP IMPURITY]
    • DTXCID3026934
    • Cosmopen potassium salt
    • Potassium 3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azbicyclo[3.2.0]heptane-2-carboxylate
    • PenicillinG
    • Phenylacetyl-6-aminopenicillanic acid
    • Spectrum4_000471
    • Pencillin G
    • Penicillinic acid, (phenylmethyl)-
    • BENZYLPENICILLIN [MART.]
    • PENICILLIN-G
    • DTXSID5046934
    • NINDS_000316
    • 6-(2-phenylacetamido)penicillansyre
    • D02336
    • Prestwick0_001078
    • Benzylpenicillin G
    • KBioGR_000942
    • Bencilpenicilina [Spanish]
    • PENICILLIN G [MI]
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S-(2alpha,5alpha,6beta))-, monopotassium salt
    • Spectrum_000933
    • EN300-19631164
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • Benzylpenicillin (INN)
    • DivK1c_000316
    • Epitope ID:114070
    • HMS2875L09
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid(penicillin G)
    • potassium [2S-(2alpha,5alpha,6beta)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • Prestwick1_001078
    • Spectrum2_000518
    • SPBio_002998
    • NSC 193396
    • W-109262
    • Spectrum3_000542
    • HSDB 3166
    • Spectrum5_001108
    • KBio2_003981
    • SPBio_000475
    • Compocillin G
    • Benzyl-6-aminopenicillinic acid
    • BRN 0044740
    • A833169
    • Bicillin (*Benzathine Salt, Tetrahydrate*)
    • MLS001173382
    • Benzopenicillin
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-
    • (Phenylmethyl)penicillinic acid
    • BENZYLPENICILLIN [WHO-DD]
    • D00QAR
    • BSPBio_002183
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, monopotassium salt
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid
    • J01CE01
    • NSC 131815
    • PENTIDS '800'
    • Cilloral potassium salt
    • Liquacillin
    • 2,2-dimethyl-6beta-(phenylacetamido)penam-3alpha-carboxylic acid
    • (+)-3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid(penicillin G)
    • BPBio1_001206
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • C16-H18-N2-O4-S.K
    • 6-(2-Phenylacetamido)penicillanic acid
    • Benzylpenicilline
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • PHENOXYMETHYLPENICILLIN IMPURITY A (EP IMPURITY)
    • Penicillin, (phenylmethyl)-
    • Specilline G
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • Benzylpenicillin, Antibiotic for Culture Media Use Only
    • NS00068016
    • (2S,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • NSC131815
    • NCI60_000703
    • FT-0631271
    • SB74416
    • FT-0770573
    • WLN: T45 ANV ESTJ CMV1R& F F GVQ
    • CHEMBL300052
    • (5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • NS00001514
    • 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • SCHEMBL2109546
    • 3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-
    • DTXSID30859048
    • Oprea1_861345
    • Cillin
    • NSC11964
    • 7005-30-3
    • AKOS030242685
    • 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • DTXSID20274362
    • NSC-11964
    • Oprea1_713794
    • BRD-K55191674-236-07-8
    • 4,1-Thiaazabicyclo[3.2.0]heptane-2-carboxylic acid, 6-benzylcarbonylamino-3,3-dimethyl-7-oxo-
    • BRD-K55191674-237-18-3
    • BRD-K55191674-236-06-0
    • MDL: MFCD00069665
    • Inchi: 1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
    • Chave InChI: JGSARLDLIJGVTE-MBNYWOFBSA-N
    • SMILES: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC(CC1C=CC=CC=1)=O)=O

Propriedades Computadas

  • Massa Exacta: 334.09900
  • Massa monoisotópica: 334.098728
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 530
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4
  • XLogP3: none
  • Superfície polar topológica: 112

Propriedades Experimentais

  • Densidade: 1.2729 (rough estimate)
  • Ponto de Fusão: 214-217 °C
  • Ponto de ebulição: 663.3°C at 760 mmHg
  • Ponto de Flash: 355°C
  • Índice de Refracção: 1.6930 (estimate)
  • Solubilidade: H2O: 100 mg/mL
  • PSA: 112.01000
  • LogP: 1.18960
  • Rotação Específica: D +282° (ethanol)

Penicillin G Informações de segurança

  • WGK Alemanha:2
  • Código da categoria de perigo: 42/43
  • Instrução de Segurança: S36/37
  • CÓDIGOS DA MARCA F FLUKA:10-23
  • RTECS:XH9700000
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R42/43
  • Condição de armazenamento:通风低温干燥

Penicillin G Dados aduaneiros

  • CÓDIGO SH:32041900
  • Dados aduaneiros:

    中国海关编码:

    32041900

Penicillin G Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM201127-100g
Penicillin G
61-33-6 97%
100g
$145 2023-01-06
Enamine
EN300-19631164-0.05g
61-33-6
0.05g
$212.0 2023-09-17
A2B Chem LLC
AX46090-1g
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
61-33-6
1g
$639.00 2024-04-19

Penicillin G Literatura Relacionada

Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente